2-Propanol, 1,1'-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)imino]bis[3-chloro-
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Overview
Description
2-Propanol, 1,1’-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)imino]bis[3-chloro-] is a complex organic compound with the molecular formula C12H16Cl2F9NO2 . This compound is characterized by the presence of a nonafluorohexyl group, which imparts unique chemical properties, including high stability and resistance to degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,1’-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)imino]bis[3-chloro-] typically involves the reaction of 3-chloro-2-propanol with a nonafluorohexylamine derivative . The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the imino linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1,1’-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)imino]bis[3-chloro-] undergoes various chemical reactions, including:
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol groups results in the formation of ketones or aldehydes, while reduction can yield primary or secondary alcohols .
Scientific Research Applications
2-Propanol, 1,1’-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)imino]bis[3-chloro-] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propanol, 1,1’-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)imino]bis[3-chloro-] involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions . The nonafluorohexyl group enhances the compound’s ability to penetrate biological membranes, making it effective in various applications .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A similar compound with fewer fluorine atoms, used in similar applications but with different chemical properties.
2-Propanol: A simpler alcohol with a wide range of uses but lacking the unique properties imparted by the nonafluorohexyl group.
Uniqueness
The presence of the nonafluorohexyl group in 2-Propanol, 1,1’-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)imino]bis[3-chloro-] makes it unique among similar compounds. This group provides enhanced stability, resistance to degradation, and improved interaction with biological membranes .
Properties
CAS No. |
194735-07-4 |
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Molecular Formula |
C12H16Cl2F9NO2 |
Molecular Weight |
448.15 g/mol |
IUPAC Name |
1-chloro-3-[(3-chloro-2-hydroxypropyl)-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)amino]propan-2-ol |
InChI |
InChI=1S/C12H16Cl2F9NO2/c13-3-7(25)5-24(6-8(26)4-14)2-1-9(15,16)10(17,18)11(19,20)12(21,22)23/h7-8,25-26H,1-6H2 |
InChI Key |
LQJKWFDJGGLSFM-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CC(CCl)O)CC(CCl)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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